N-(4-(1H-tetrazol-1-yl)phenyl)-2-(phenylamino)thiazole-4-carboxamide
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Overview
Description
N-(4-(1H-tetrazol-1-yl)phenyl)-2-(phenylamino)thiazole-4-carboxamide is a complex organic compound that has garnered attention in scientific research due to its unique structure and potential applications in various fields. This compound features a tetrazole ring, a thiazole ring, and an amide group, making it a versatile molecule for further chemical modifications and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-(1H-tetrazol-1-yl)phenyl)-2-(phenylamino)thiazole-4-carboxamide typically involves multiple steps, starting with the preparation of the tetrazole and thiazole rings. One common approach is to first synthesize the tetrazole ring using a diazotization reaction, followed by the formation of the thiazole ring through cyclization reactions. The phenylamino group is then introduced through a nucleophilic substitution reaction.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to streamline the production process and reduce the risk of human error.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium azide (NaN3) and phenyl lithium (PhLi).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Introduction of various functional groups, such as nitro, amino, or halogen groups.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules
Biology: In biological research, this compound can be utilized as a probe or inhibitor in studying enzyme activities and signaling pathways. Its ability to interact with specific molecular targets makes it valuable for drug discovery and development.
Medicine: The compound has shown promise in medicinal applications, particularly in the development of new therapeutic agents. Its structural complexity allows for the design of drugs with improved efficacy and reduced side effects.
Industry: In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings. Its unique properties can enhance the performance and durability of these materials.
Mechanism of Action
The mechanism by which N-(4-(1H-tetrazol-1-yl)phenyl)-2-(phenylamino)thiazole-4-carboxamide exerts its effects involves interactions with specific molecular targets. The tetrazole and thiazole rings can bind to enzymes or receptors, modulating their activity and leading to desired biological outcomes. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Tetrazole derivatives: These compounds share the tetrazole ring and are used in various pharmaceutical and material science applications.
Thiazole derivatives: These compounds contain the thiazole ring and are known for their antimicrobial and anticancer properties.
Amide derivatives: These compounds feature the amide group and are commonly used in drug design and synthesis.
Uniqueness: N-(4-(1H-tetrazol-1-yl)phenyl)-2-(phenylamino)thiazole-4-carboxamide stands out due to its combination of tetrazole, thiazole, and amide groups, which allows for a wide range of chemical modifications and applications. Its structural complexity and versatility make it a valuable compound in scientific research and industrial applications.
Properties
IUPAC Name |
2-anilino-N-[4-(tetrazol-1-yl)phenyl]-1,3-thiazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N7OS/c25-16(15-10-26-17(21-15)20-12-4-2-1-3-5-12)19-13-6-8-14(9-7-13)24-11-18-22-23-24/h1-11H,(H,19,25)(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RODBTNRKRRFQCK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=NC(=CS2)C(=O)NC3=CC=C(C=C3)N4C=NN=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N7OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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